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Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and

mechanism of action of FR901465, a novel antitumor agent. The information is curated to serve

as a valuable resource for professionals in the fields of oncology research and pharmaceutical

development.

Executive Summary
FR901465 is a natural product with significant antitumor properties, discovered as part of a

screening program for novel anticancer agents. Isolated from a bacterial fermentation broth, it

represents a class of compounds that modulate pre-mRNA splicing, a critical process in gene

expression. This guide details the initial discovery and isolation of FR901465, its producing

microorganism, its biological activities, and the elucidation of its mechanism of action as a

potent inhibitor of the spliceosome.

Discovery and Origin
FR901465, along with its structurally related congeners FR901463 and FR901464, was first

reported in 1996 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] These novel

antitumor substances were isolated from the fermentation broth of a bacterium identified as

Pseudomonas sp. No. 2663.[1] The discovery was the result of a screening program aimed at

identifying microbial products that could enhance the transcriptional activity of the SV40 DNA

virus promoter.[1]
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Table 1: Discovery and Origin of FR901465

Attribute Description

Compound Name FR901465

Year of Discovery 1996

Discovering Institution
Fujisawa Pharmaceutical Co., Ltd., Ibaraki,

Japan

Producing Organism Pseudomonas sp. No. 2663

Source of Isolation Fermentation Broth

Biological Activity
FR901465 and its analogs have demonstrated potent antitumor activities in both in vitro and in

vivo models. The initial studies revealed that these compounds could prolong the life of mice

bearing murine ascitic tumors and inhibit the growth of human solid tumors.[2]

In Vitro Antitumor Activity
While specific IC50 values for FR901465 are not as widely reported as for its analog

FR901464, the family of compounds exhibits potent cytotoxicity against a range of cancer cell

lines. For instance, FR901464 has been shown to have IC50 values in the sub-nanomolar to

low nanomolar range against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of the Related Compound FR901464

Cell Line Cancer Type IC50 (ng/mL)

DLD1 Colorectal Cancer < 1

HCT116 Colorectal Cancer < 1

RKO Colorectal Cancer < 1

Human Fibroblasts Normal < 1
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Data from a study on FR901464, a closely related analog of FR901465.[3]

In Vivo Antitumor Activity
In vivo studies in mice demonstrated the antitumor efficacy of this class of compounds. In a

P388 leukemia model, treatment with FR901465 resulted in a T/C (treated vs. control) value of

127%, indicating a significant increase in lifespan.[2] The related compound, FR901464, also

showed significant inhibition of tumor growth in xenograft models of human lung

adenocarcinoma (A549) and murine solid tumors (Colon 38 carcinoma and Meth A

fibrosarcoma).[2]

Table 3: In Vivo Antitumor Activity of FR Compounds

Compound Tumor Model Parameter Value

FR901463 P388 Leukemia T/C (%) 160

FR901464 P388 Leukemia T/C (%) 145

FR901465 P388 Leukemia T/C (%) 127

FR901464
A549 Lung

Adenocarcinoma

Tumor Growth

Inhibition
Effective

FR901464 Colon 38 Carcinoma
Tumor Growth

Inhibition
Effective

FR901464 Meth A Fibrosarcoma
Tumor Growth

Inhibition
Effective

Data from Nakajima et al., 1996.[2]

Mechanism of Action: Splicing Modulation
Initial investigations into the mechanism of action suggested that these compounds induce a

dynamic change in chromatin structure.[2] Later, more detailed studies revealed that

FR901464, and by extension FR901465, are potent inhibitors of the spliceosome, a large RNA-

protein complex responsible for pre-mRNA splicing.
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These compounds specifically target the SF3B1 (splicing factor 3b subunit 1), a core

component of the U2 small nuclear ribonucleoprotein (snRNP).[3] By binding to SF3B1,

FR901465 and its analogs interfere with the splicing process, leading to an accumulation of

unspliced pre-mRNA and the production of aberrant mRNA transcripts. This disruption of

normal gene expression ultimately triggers cell cycle arrest and apoptosis in cancer cells.
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Caption: Mechanism of action of FR901465 as a spliceosome inhibitor.

Experimental Protocols
While the full detailed protocols from the original 1996 publications are not readily available,

this section outlines the general methodologies based on the initial reports and subsequent

studies involving this class of compounds.

Fermentation and Isolation Workflow
The production of FR901465 involves the fermentation of Pseudomonas sp. No. 2663, followed

by a multi-step isolation and purification process.
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Caption: General workflow for the fermentation and isolation of FR901465.

Detailed Steps (Inferred):

Fermentation:Pseudomonas sp. No. 2663 is cultured in a suitable nutrient medium under

controlled conditions (temperature, pH, aeration) to promote the production of the target

compounds.

Extraction: The culture broth is harvested, and the active compounds are extracted from the

broth using organic solvents.
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Purification: The crude extract is subjected to a series of chromatographic separations. This

typically involves adsorption chromatography on resins like Diaion HP-20, followed by silica

gel chromatography and high-performance liquid chromatography (HPLC) to isolate the

individual compounds FR901463, FR901464, and FR901465.

In Vitro Cytotoxicity Assay Protocol
The antitumor activity of FR901465 against various cancer cell lines is typically assessed using

a standard cytotoxicity assay, such as the MTT or SRB assay.

General Protocol:

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with a serial dilution of FR901465 for a specified

period (e.g., 48 or 72 hours).

Cell Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added

to each well. The formazan product is then solubilized, and the absorbance is measured

using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell growth

inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by

50%) is determined.

In Vivo Antitumor Assay Protocol (Xenograft Model)
The in vivo efficacy of FR901465 is evaluated in animal models, typically immunodeficient mice

bearing human tumor xenografts.

General Protocol:

Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient

mice.

Treatment: Once the tumors reach a palpable size, the mice are randomized into control and

treatment groups. FR901465 is administered to the treatment group via a specific route (e.g.,
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intraperitoneal or intravenous) at various doses for a defined period.

Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in

the treated group to the control group. Other parameters such as body weight changes and

survival are also monitored.

Conclusion
FR901465 is a pioneering natural product that has significantly advanced our understanding of

the spliceosome as a therapeutic target in oncology. Its discovery has paved the way for the

development of a new class of anticancer agents that modulate pre-mRNA splicing. This

technical guide provides a foundational understanding of the discovery, origin, and mechanism

of action of FR901465, offering valuable insights for researchers and drug development

professionals working to develop novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674043?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

